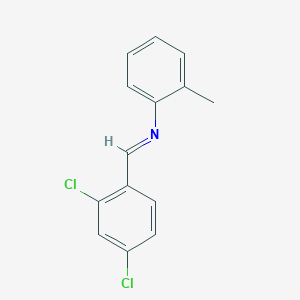
1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine is a synthetic organic compound characterized by the presence of a bromophenylazo group attached to a phenyl ring, which is further connected to a methylpiperidine moiety
Méthodes De Préparation
The synthesis of 1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine typically involves the following steps:
Diazotization and Coupling Reaction: The synthesis begins with the diazotization of 4-bromoaniline to form the diazonium salt. This intermediate is then coupled with 4-aminophenyl-3-methylpiperidine under controlled conditions to form the azo compound.
Reaction Conditions: The diazotization reaction is usually carried out in an acidic medium, such as hydrochloric acid, at low temperatures (0-5°C). The coupling reaction is performed in a basic medium, often using sodium hydroxide or sodium acetate, at room temperature.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Analyse Des Réactions Chimiques
1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of the corresponding amines.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like thiols, amines, or alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium dithionite), and nucleophiles (e.g., thiols). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Applications De Recherche Scientifique
1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties. It is also employed in the development of new materials for electronic and optical applications.
Mécanisme D'action
The mechanism of action of 1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or signal transduction.
Pathways Involved: The compound may affect various cellular pathways, including those related to apoptosis, cell cycle regulation, and oxidative stress. Its effects on these pathways can lead to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-(4-Bromophenyl)thiazol-2-amine and N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide share structural similarities with this compound.
Uniqueness: The presence of the azo group and the specific arrangement of functional groups in this compound confer unique chemical and biological properties. Its ability to undergo specific reactions and its potential biological activities distinguish it from other similar compounds.
Propriétés
Numéro CAS |
195451-73-1 |
|---|---|
Formule moléculaire |
C18H20BrN3 |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
(4-bromophenyl)-[4-(3-methylpiperidin-1-yl)phenyl]diazene |
InChI |
InChI=1S/C18H20BrN3/c1-14-3-2-12-22(13-14)18-10-8-17(9-11-18)21-20-16-6-4-15(19)5-7-16/h4-11,14H,2-3,12-13H2,1H3 |
Clé InChI |
OBRCCIFDDNEESO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


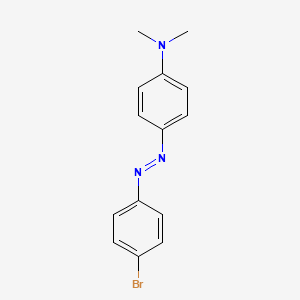
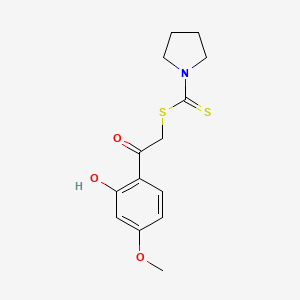

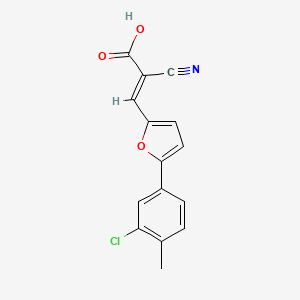
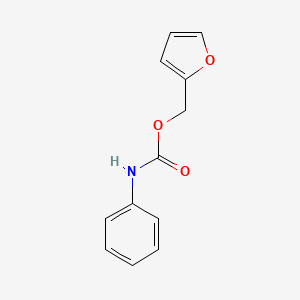
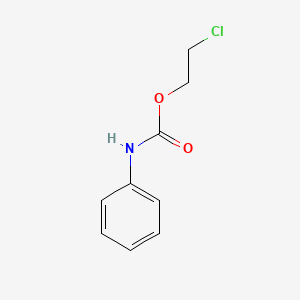

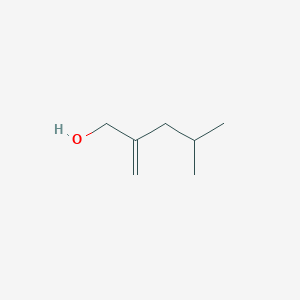

![3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947047.png)

![[Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)
